N,N-dimethyl-1-benzofuran-2-carboxamide

Description

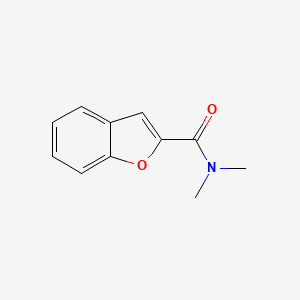

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12(2)11(13)10-7-8-5-3-4-6-9(8)14-10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXQBVOHYPAKFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n Dimethyl 1 Benzofuran 2 Carboxamide and Its Derivatives

Established Synthetic Routes to the Benzofuran (B130515) Core

The benzofuran ring system is a prevalent motif in numerous natural products and pharmacologically active compounds, leading to the development of a multitude of synthetic strategies for its construction. These methods primarily involve intramolecular cyclization reactions, which can be promoted by various catalysts or reaction conditions.

Cyclization Reactions for Benzofuran Ring Formation

The formation of the benzofuran ring often relies on the intramolecular cyclization of suitably substituted phenolic precursors. A common approach involves the reaction of ortho-alkynylphenols, which can undergo cyclization under acidic or basic conditions to form the benzofuran structure. numberanalytics.com Another strategy is the acid-catalyzed cyclization of acetals, where a protonated acetal (B89532) intermediate undergoes nucleophilic attack by the aromatic ring to form the dihydrobenzofuran, which can then be converted to the benzofuran. wuxiapptec.com

Furthermore, intramolecular cyclization of acyloxy sulfones has been demonstrated as a viable route to substituted benzofurans. nih.gov This method involves the deprotonation of the acyloxy sulfone, leading to an intramolecular cyclization, followed by dehydration and double bond isomerization to yield the benzofuran ring. nih.gov The reaction conditions for these cyclizations can vary significantly, as highlighted in the table below.

| Starting Material | Reagent/Catalyst | Conditions | Product | Yield (%) |

| Acyloxy sulfone | LHMDS, then p-TsOH | THF, -78 °C to reflux | Benzofuran | 96 |

| Acetal | Polyphosphoric acid (PPA) | Not specified | Benzofuran core | Not specified |

This table presents examples of cyclization reactions for benzofuran ring formation, based on available research data. wuxiapptec.comnih.gov

Palladium-Catalyzed Cyclizations and Cross-Coupling Strategies

Palladium catalysis has emerged as a powerful tool in organic synthesis, and the construction of the benzofuran ring is no exception. nih.govunicatt.it Palladium-catalyzed reactions offer high efficiency and functional group tolerance. unicatt.it One prominent method is the Sonogashira coupling of terminal alkynes with iodophenols, followed by an intramolecular cyclization to yield the benzofuran derivative. nih.govacs.org This reaction often utilizes a co-catalyst, such as copper iodide. nih.govacs.org

Another palladium-catalyzed approach involves the intramolecular O-arylation of o-alkynylphenyl ethers. rsc.org More recently, a three-component cascade carbonylation reaction has been developed, where iodoarene-tethered propargyl ethers react with an amine and carbon monoxide in a palladium-catalyzed process to construct the benzofuran skeleton with an amide side chain in a single step. acs.org

| Reactants | Catalyst System | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Iodoarene-tethered propargyl ether, Amine, CO | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Not specified | 100 | Amide-containing benzofuran | 83 |

| Terminal alkyne, Iodophenol | (PPh₃)PdCl₂ / CuI | Triethylamine (B128534) | Triethylamine | Not specified | Benzofuran derivative | Not specified |

| N-tosylhydrazone, Iodobenzene-joined alkyne | Bis(triphenylphosphine)palladium(II) dichloride / PCy₃ | Cesium carbonate | Toluene | Not specified | Benzofuran derivative | Not specified |

This table summarizes various palladium-catalyzed reactions for the synthesis of benzofuran derivatives, showcasing the diversity of reaction conditions and substrates. nih.govacs.org

Base-Promoted Intramolecular Cyclization Approaches

Base-promoted intramolecular cyclizations provide a metal-free alternative for the synthesis of the benzofuran core. researchgate.net A facile method involves the potassium t-butoxide promoted intramolecular cyclization of o-bromobenzylketones, which demonstrates a wide range of substrate tolerability. researchgate.net Another approach utilizes a phosphazene superbase, P4-tBu, to catalyze the intramolecular cyclization of o-alkynylphenyl ethers through a carbon-carbon bond formation, leading to 2,3-disubstituted benzofurans under mild conditions. rsc.org

Cesium carbonate has also been employed as a base to promote the cyclization of substituted phenols to form benzofuran-2-carboxylates in good yields. nih.gov This method is particularly noteworthy as it can be applied to the synthesis of nitrobenzofurans, which are often sensitive to harsher reaction conditions. nih.gov

| Starting Material | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Substituted Phenol | Cs₂CO₃ | DMF | 60 | Substituted benzo[b]furan | 76-88 |

| o-alkynylphenol | Cs₂CO₃ | DMF | Not specified | Corresponding benzo[b]furan | Moderate to good |

This table illustrates the use of different bases in the intramolecular cyclization for benzofuran synthesis, highlighting the reaction conditions and yields. nih.gov

Formation of the Carboxamide Moiety

Once the benzofuran-2-carboxylic acid core is synthesized, the final step involves the formation of the N,N-dimethylcarboxamide. This is typically achieved through an amidation reaction.

Amidation of 1-Benzofuran-2-carboxylic Acid Precursors

The direct condensation of a carboxylic acid and an amine to form an amide is a fundamental transformation in organic chemistry. hepatochem.commdpi.com In the context of N,N-dimethyl-1-benzofuran-2-carboxamide synthesis, this would involve the reaction of 1-benzofuran-2-carboxylic acid with dimethylamine (B145610). While thermal amidation is possible, it often requires high temperatures to overcome the formation of unreactive ammonium (B1175870) salts. mdpi.com

A common laboratory method for amidation involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. nih.gov For instance, 1-benzofuran-2-carboxylic acid can be treated with a reagent like oxalyl chloride to form the corresponding acid chloride, which then readily reacts with dimethylamine in the presence of a base like triethylamine to yield the desired this compound. nih.gov

Utilization of Coupling Reagents in Amidation Reactions

To facilitate amide bond formation under milder conditions and to avoid the need for highly reactive intermediates like acid chlorides, a wide array of coupling reagents have been developed. hepatochem.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. luxembourg-bio.com

Common classes of coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and aminium/uronium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). hepatochem.comluxembourg-bio.compeptide.com The use of these reagents often minimizes side reactions and can prevent racemization when dealing with chiral substrates. hepatochem.com For the synthesis of this compound, reacting 1-benzofuran-2-carboxylic acid with dimethylamine in the presence of a coupling reagent like HATU and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) would be an effective strategy. nih.govchemrxiv.org

| Coupling Reagent Class | Examples | General Features |

| Carbodiimides | DCC, DIC | Widely used, can require additives to suppress side reactions. luxembourg-bio.compeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Highly effective, do not react with the amine component. hepatochem.compeptide.com |

| Aminium/Uronium Salts | HBTU, HATU, COMU | Fast reaction times, minimal racemization, highly efficient. peptide.comnih.gov |

This table provides an overview of common coupling reagents used in amidation reactions.

Transamidation Protocols for N,N-dimethylcarboxamide Installation

A highly efficient, one-pot, two-step transamidation procedure has been developed for the installation of various amide groups, including the N,N-dimethylcarboxamide, onto the C2 position of the benzofuran scaffold. nih.govnih.govdiva-portal.org This method is particularly useful for converting C3-functionalized N-(quinolin-8-yl)benzofuran-2-carboxamides, which are intermediates from directed C-H activation, into a diverse range of final products. nih.gov

The protocol begins with the activation of the precursor N-(quinolin-8-yl)benzofuran-2-carboxamide. This is achieved by reacting the amide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This first step, typically conducted in acetonitrile (B52724) (MeCN) at 60°C, converts the amide into a more reactive N-acyl-Boc-carbamate intermediate. nih.govchemrxiv.org

Following the activation step, the solvent is removed, and the intermediate is dissolved in a new solvent, such as toluene. The desired amine—in this case, dimethylamine—is then added. nih.gov The subsequent aminolysis proceeds smoothly, often at a mild temperature of 60°C, to yield the final this compound product. chemrxiv.org A key advantage of this second step is that it generally does not require any additional catalyst or additive to proceed efficiently. chemrxiv.orgchemrxiv.org This two-step, one-pot sequence avoids the need for isolating the N-acyl-Boc-carbamate intermediate, streamlining the synthetic process. nih.govnih.govdiva-portal.org The versatility of this method allows for the introduction of a wide array of primary and secondary amines, providing access to a broad library of benzofuran-2-carboxamide (B1298429) derivatives in good to excellent yields. nih.gov

Table 1: Transamidation Scope with Various Amines

Regioselective Functionalization and Derivatization Strategies

A powerful strategy for the regioselective functionalization of the benzofuran scaffold is the use of a directing group to guide C-H activation. nih.govnih.govdiva-portal.org Specifically, the 8-aminoquinoline (B160924) (8-AQ) group, when installed as an amide at the C2 position, effectively directs palladium catalysts to selectively activate the C-H bond at the adjacent C3 position. nih.govchemrxiv.org This methodology enables the precise installation of a wide variety of aryl and heteroaryl substituents at C3, a position that is typically less reactive than C2. nih.govmdpi.com

The reaction is generally carried out using a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of an aryl iodide as the coupling partner. nih.gov The process requires specific additives to proceed efficiently, including a silver salt like silver(I) acetate (AgOAc) which may act as a halide scavenger or play a deeper role in the catalytic cycle. nih.gov This directed C-H arylation serves as a key step in a modular synthetic route, allowing for the creation of complex C3-substituted benzofuran precursors that can then undergo further transformations, such as the transamidation described previously, to yield diverse benzofuran-2-carboxamide derivatives. nih.govnih.govdiva-portal.org

The synthetic utility of the benzofuran scaffold is greatly enhanced by methodologies that allow for the introduction of a wide range of substituents at various positions. The C-H arylation strategy is highly modular, accommodating a diverse scope of (hetero)aryl iodides. nih.gov This allows for the incorporation of electronically varied groups, from electron-donating methoxy-substituted phenyl rings to electron-withdrawing trifluoromethyl-substituted ones, as well as various heteroaromatic systems like thiophene (B33073), at the C3 position. nih.govmdpi.com

Substituents on the benzene (B151609) portion of the benzofuran core are also achievable. These are typically introduced by starting with an appropriately substituted precursor during the initial assembly of the benzofuran ring system. nih.govmdpi.com Beyond C-H activation, other methods have been developed for benzofuran functionalization. These include palladium-catalyzed denitrative α-arylation with nitroarenes and direct arylation using triarylantimony difluorides, which primarily target the more reactive C2 position. acs.orgnih.gov Various synthetic approaches involving different catalysts such as copper, gold, and rhodium have been explored to create substituted benzofurans. nih.gov Additionally, chemical modifications of the core structure, such as introducing bromine into a methyl group via N-bromosuccinimide (NBS) or reducing substituents, further expand the diversity of accessible derivatives. nih.gov

Optimization of Synthetic Reaction Conditions and Yields

The efficiency and yield of the C-H arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide are significantly influenced by reaction temperature and the choice of solvent. nih.gov In an optimization study using 4-iodoanisole (B42571) as the coupling partner, it was found that a reaction temperature of 110°C provided better yields than 120°C. mdpi.com For instance, in toluene, extending the reaction time from 7 to 16 hours at 110°C increased the yield from 46% to 65%, whereas increasing the temperature to 120°C for 7 hours led to a reduced yield of 30%. mdpi.com

The solvent system plays a crucial role. While the reaction proceeds in toluene, several "green" solvents were found to be superior. mdpi.com Cyclopentyl methyl ether (CPME) proved to be the optimal solvent, affording a 93% yield after 7 hours at 110°C. Other solvents like tert-amyl alcohol and methyl-THF also gave better results than toluene. Conversely, solvents such as 1,2-dichloroethane (B1671644) (DCE) and acetonitrile (MeCN) resulted in lower yields under the same conditions. mdpi.com

Table 2: Effect of Solvent on C-H Arylation Yield

The catalyst system and accompanying additives are critical for the success of the 8-aminoquinoline directed C-H arylation at the C3 position of the benzofuran ring. nih.govdiva-portal.orgchemrxiv.org The standard catalyst is palladium(II) acetate (Pd(OAc)₂), typically used in a loading of 5 to 10 mol%. nih.gov Variation of the palladium source did not lead to further improvements in the reaction. chemrxiv.org

Additives, however, have a profound effect on the reaction's efficiency. Silver(I) acetate (AgOAc), used in stoichiometric amounts (typically 1.5 equivalents), is essential for achieving high yields; its absence results in only a 5% yield. nih.gov The amount of AgOAc is also critical, as reduced quantities lead to markedly lower yields. While silver additives are often thought to act as halide scavengers or oxidants, they may also form bimetallic Ag-Pd species that are key intermediates in the catalytic cycle. nih.gov Other silver sources like silver carbonate (Ag₂CO₃) proved to be inferior. chemrxiv.org The addition of a base, such as sodium acetate (NaOAc), was also found to be beneficial, with 1.0 equivalent being optimal for the reaction. nih.govchemrxiv.org The combination of the Pd(OAc)₂ catalyst with AgOAc and NaOAc additives in an appropriate solvent like CPME provides a robust and high-yielding system for the C3-arylation of the benzofuran scaffold. nih.gov

Considerations for Scalability in Academic Synthesis

Transitioning a synthetic route from a small-scale laboratory setting (milligram-scale) to a larger, more practical production (gram-scale or beyond) presents a unique set of challenges that are often not the primary focus of initial academic discovery. For this compound and its derivatives, whose applications can span from medicinal chemistry to materials science, understanding the scalability of their synthesis is crucial for their practical application. numberanalytics.com Many synthesis methods developed in academic labs are not inherently scalable, which can limit their utility. numberanalytics.com This section addresses the key considerations, challenges, and strategies relevant to scaling up the synthesis of these benzofuran compounds within an academic or early-stage process development context.

A primary challenge in scaling up chemical reactions is the management of reaction exotherms. chemtek.co.in Reactions that are easily controlled in small flasks can generate significant heat on a larger scale, posing safety risks and potentially leading to side reactions or product degradation. chemtek.co.in Another significant hurdle is the choice of reagents and purification methods. chemtek.co.in Reagents that are effective on the bench may be prohibitively expensive, hazardous, or difficult to handle in large quantities. Similarly, purification techniques like column chromatography, a staple in academic research, are often inefficient and impractical for multi-gram quantities. chemrxiv.org

Further considerations include reaction kinetics, mixing efficiency, and the physical form of the final product. Asymmetric synthesis technologies, while powerful, can be particularly difficult to scale, as their performance may be highly sensitive to reaction conditions that change with scale. chemtek.co.in Producing a consistent particle size and polymorphic form of the active pharmaceutical ingredient (API) is also a major challenge in bulk manufacturing. chemtek.co.in

Recent advancements in synthetic methodologies for benzofuran derivatives have begun to address these scalability concerns directly. Researchers are increasingly developing protocols that are not only efficient and high-yielding but also demonstrate robustness on a larger scale. For instance, an efficient cascade cyclization strategy for producing 3-aminobenzofuran derivatives has been shown to have robust scalability up to the gram scale. semanticscholar.orgnih.gov Similarly, a novel synthetic route involving a copper-based catalyst was also successfully employed for the gram-scale synthesis of target benzofuran molecules. acs.org

The following table summarizes the primary challenges encountered when scaling up benzofuran syntheses from an academic setting and outlines corresponding strategies to mitigate them.

| Challenge | Description | Mitigation Strategy |

| Thermal Management | Exothermic reactions can become uncontrollable and dangerous at a larger scale, leading to side products or runaway reactions. chemtek.co.in | - Slow, controlled addition of reagents.- Use of jacketed reactors for efficient heat exchange.- Selection of higher-boiling point solvents. |

| Reagent Selection | Bench-scale reagents may be too costly, hazardous, or unavailable in bulk quantities. Trendy or novel reagents may not be suitable for large-scale work. chemtek.co.in | - Prioritize the use of cheaper, readily available, and safer reagents.- Replace stoichiometric reagents with catalytic alternatives where possible. |

| Purification Method | Column chromatography is not feasible for large quantities due to high solvent consumption and time requirements. | - Develop robust crystallization or precipitation procedures.- Utilize liquid-liquid extraction techniques.- Employ alternative methods like Soxhlet extraction for specific cases. chemrxiv.org |

| Reaction Efficiency | Moderate yields acceptable at the discovery stage are economically unviable for large-scale production. | - Optimize reaction conditions (temperature, concentration, catalyst loading) to maximize yield.- Employ one-pot or tandem reaction sequences to minimize intermediate handling and purification losses. nih.govresearchgate.net |

| Process Safety & Robustness | Reactions must be repeatable, safe, and produce consistent results. chemtek.co.in | - Conduct thorough process safety analysis (e.g., reaction calorimetry).- Implement continuous flow reactor systems for better control and safety. acs.org |

One of the most promising strategies for enhancing scalability is the adoption of one-pot or tandem (cascade) reactions. These approaches, where multiple synthetic steps are performed in a single reaction vessel without isolating intermediates, significantly improve efficiency by reducing handling losses, solvent waste, and purification steps. A modular synthetic route to benzofuran-2-carboxamide derivatives utilizes a palladium-catalyzed C–H arylation followed by a highly efficient two-step, one-pot transamidation procedure. nih.gov This method avoids the need for intermediate purification and allows for diverse derivatives to be generated efficiently. nih.gov Microwave-assisted multicomponent reactions (MCRs) also offer a scalable pathway, providing rapid, high-yield synthesis with enhanced selectivity and purity. researchgate.net

The development of electrochemical strategies also offers a scalable and sustainable alternative. For example, an electrochemical nickel-catalyzed coupling was successfully scaled to the gram level, and the implementation of a continuous flow reactor system further enhanced its practical applicability by improving efficiency and control over reaction parameters. acs.org

The table below compares different synthetic approaches for benzofuran derivatives with respect to their demonstrated or potential scalability.

| Synthetic Method | Key Features | Demonstrated Scalability | Scalability Potential |

| Pd-catalyzed C-H Arylation / Transamidation | Modular, one-pot transamidation procedure, high efficiency. chemrxiv.orgnih.gov | Not explicitly stated, but purification via Soxhlet extraction is noted. chemrxiv.org | High, due to one-pot nature and high efficiency which reduces waste and simplifies process. |

| Cascade Cyclization | Tandem reaction sequence. semanticscholar.orgnih.gov | Proven up to the gram scale. semanticscholar.orgnih.gov | High, as demonstrated by successful gram-scale synthesis. |

| Microwave-Assisted MCR | Rapid, catalyst-free, high yields. researchgate.net | A scale-up reaction was successfully demonstrated. researchgate.net | Good, especially for rapid library synthesis; thermal control is key for larger volumes. |

| Copper-Catalyzed Synthesis | Use of a less expensive metal catalyst. acs.org | Employed for gram-scale synthesis. acs.org | High, benefits from lower catalyst cost and proven gram-scale utility. |

| Electrochemical Ni-Catalyzed Coupling | Avoids chemical oxidants/reductants, enables continuous flow. acs.org | Scaled to the gram level using a continuous flow reactor. acs.org | Very High, flow chemistry offers superior control, safety, and ease of scale-up. |

Reaction Mechanisms and Chemical Transformations of N,n Dimethyl 1 Benzofuran 2 Carboxamide

Fundamental Chemical Reactivity of Benzofuran (B130515) Carboxamides

A significant area of research has been the C–H functionalization of the benzofuran scaffold. For instance, palladium-catalyzed C–H arylation has been employed to install a variety of aryl and heteroaryl substituents at the C3 position of N-(quinolin-8-yl)benzofuran-2-carboxamides. nih.govmdpi.com This strategy allows for the modular synthesis of complex derivatives. The reaction typically involves a directing group, such as an 8-aminoquinoline (B160924) (AQ) moiety, which facilitates the palladium-catalyzed C-H activation at the adjacent C3 position. mdpi.comsemanticscholar.org

Following C-H functionalization, the directing group can be cleaved or modified. A notable transformation is the transamidation of the carboxamide group. This can be achieved in a one-pot, two-step procedure where the N-(quinolin-8-yl) amide is first activated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form an N-acyl-Boc-carbamate intermediate. This activated intermediate can then react with various primary and secondary amines to yield a diverse range of benzofuran-2-carboxamide (B1298429) products. nih.govchemrxiv.org This process is efficient and avoids the need for harsh acidic or basic hydrolysis conditions. nih.gov

Mechanistic Investigations of Benzofuran Ring-Forming Reactions

The synthesis of the benzofuran ring itself is a subject of extensive mechanistic study, with numerous catalytic strategies developed to construct this heterocyclic system efficiently. acs.orgnih.gov These methods often involve transition metals like palladium, copper, and rhodium. acs.orgnih.gov

Palladium-Catalyzed Syntheses: Palladium catalysts are widely used for constructing the benzofuran nucleus. acs.org One common approach involves the coupling of phenols with alkynes. For example, a ligand-free synthesis can be achieved by treating 2-(phenylethynyl)phenol (B13115910) with N-(2-iodophenyl)-N-methylmethacrylamides using a palladium-tetrakis(triphenylphosphine) catalyst. acs.orgnih.gov The proposed mechanism involves oxidative addition, followed by cyclization via an intramolecular Heck reaction and subsequent reductive elimination to form the benzofuran scaffold. acs.orgnih.gov Another palladium-catalyzed route involves the reaction of aryl boronic acids with 2-(2-formylphenoxy)acetonitriles, proceeding through sp-sp2 coupling and subsequent intramolecular annulation. acs.orgnih.gov

Copper-Catalyzed Syntheses: Copper-based catalysts offer an alternative, often greener, approach. acs.orgnih.gov One-pot syntheses have been reported where o-hydroxy aldehydes, amines, and alkynes react in the presence of copper iodide. acs.orgnih.gov The proposed mechanism proceeds through the formation of an iminium ion, which is then attacked by a copper acetylide intermediate, followed by intramolecular cyclization and isomerization to yield the benzofuran derivative. acs.orgnih.gov High yields are often observed when using salicylaldehydes with electron-donating substituents. acs.orgnih.gov

Below is a table summarizing key catalytic systems for benzofuran ring formation.

| Catalyst System | Reactants | Key Mechanistic Steps | Reference |

| Palladium Acetate (B1210297) / Ligand | Aryl Boronic Acid, 2-(2-formylphenoxy)acetonitrile | Pd-mediated sp–sp2 coupling, intramolecular annulation | acs.orgnih.gov |

| Palladium-tetrakis(triphenylphosphine) | 2-(phenylethynyl)phenol, N-(2-iodophenyl)-N-methylmethacrylamide | Oxidative addition, intramolecular Heck reaction, reductive elimination | acs.orgnih.gov |

| Copper Iodide | o-Hydroxy Aldehyde, Amine, Alkyne | Iminium ion formation, attack by copper acetylide, intramolecular cyclization | acs.orgnih.gov |

| Rhodium Catalyst | 1,3-Diyne, N-Benzoxyacetamide | C–H activation, migratory insertion, protonation, intramolecular substitution | acs.org |

Electrophilic and Nucleophilic Substitution Dynamics at the Benzofuran Core

The benzofuran ring system is reactive towards electrophiles, particularly at the electron-rich furan (B31954) ring. researchgate.net Electrophilic aromatic substitution typically occurs at the C2 or C3 position. stackexchange.compixel-online.net The regioselectivity depends on the stability of the intermediate sigma complex formed during the reaction. stackexchange.com

Attack at C2: This produces a sigma complex where the positive charge is stabilized by the fused benzene (B151609) ring, analogous to a benzyl (B1604629) carbocation. stackexchange.com

Attack at C3: This forms a sigma complex where the positive charge can be stabilized by the lone pair of electrons on the adjacent oxygen atom. stackexchange.com

While many electrophilic substitutions on unsubstituted benzofuran favor the C2 position, the presence of the carboxamide group at C2 in N,N-dimethyl-1-benzofuran-2-carboxamide deactivates this position, making electrophilic attack more likely to occur at the C3 position or on the benzene ring. researchgate.net

Examples of electrophilic substitution reactions on the benzofuran core include:

Friedel-Crafts Acylation: Aroylation of benzofuran derivatives can occur, typically at the C3 position. researchgate.net

Halogenation: Bromination of benzofurans can be achieved using reagents like N-bromosuccinimide (NBS) or bromine. researchgate.net

Nitration: Regioselective nitration can be performed using reagents such as sodium nitrate. researchgate.net

Vilsmeier-Haack Formylation: This reaction typically introduces a formyl group at the C2 position of unsubstituted benzofuran. youtube.com

Nucleophilic substitutions on the benzofuran core are less common but can be achieved. The C2 proton can be removed by a strong base like n-butyllithium (n-BuLi) to form a nucleophilic intermediate. researchgate.net This lithiated species can then react with various electrophiles, such as aldehydes, ketones, or iodine, to yield 2-substituted benzofurans. researchgate.net Palladium-catalyzed processes have also been developed for the nucleophilic substitution of benzofuran derivatives. researchgate.netresearchgate.net

Oxidative and Reductive Transformations of the Compound

The benzofuran scaffold can undergo both oxidative and reductive transformations. The C2=C3 double bond is a common site for these reactions.

Oxidative Transformations: Photooxygenation of 2,3-disubstituted benzofurans can lead to the formation of a dioxetane intermediate across the C2-C3 bond. researchgate.net This intermediate may then isomerize to other products. researchgate.net Ring-opening of the benzofuran core can also be achieved through oxidative processes. researchgate.net For instance, a transition-metal-free decarbonylation-oxidation protocol has been developed for related 3-arylbenzofuran-2(3H)-ones, converting them to 2-hydroxybenzophenones. researchgate.net This reaction is believed to proceed via an in-situ generated hydroperoxide. researchgate.net

Reductive Transformations: The benzofuran ring can be reduced to form 2,3-dihydrobenzofuran (B1216630) derivatives. researchgate.net This is commonly achieved through palladium-catalyzed hydrogenation. researchgate.net Reduction of the benzofuran core can also be accomplished using reagents such as lithium in ammonia (B1221849) or sodium borohydride (B1222165) in the presence of rhodium chloride. researchgate.net

Influence of Substituents on Electronic Properties and Reactivity Profiles

Substituents modulate the electron density distribution within the benzofuran scaffold. Electron-donating groups (EDGs) increase the electron density of the ring system, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs), such as the carboxamide group at C2, decrease the electron density, particularly of the furan ring, making it less reactive towards electrophiles. nih.govcapes.gov.br

Computational studies using molecular electrostatic potential (MEP) analysis can visualize these effects. For benzofuran derivatives, sites for electrophilic attack (negative potential) are often located on the furan ring oxygen and other electron-rich areas, while sites for nucleophilic attack (positive potential) are found elsewhere. researchgate.netnih.gov The nature and position of substituents can alter the intensity of these positive and negative zones, thereby directing the regioselectivity of reactions. nih.gov For example, the introduction of electron-withdrawing groups can increase the electrophilicity of radicals involved in addition reactions. acs.org

The table below illustrates the general effect of substituent types on the reactivity of the benzofuran core.

| Substituent Type | Position | Effect on Electron Density | Impact on Electrophilic Substitution |

| Electron-Donating (e.g., -OH, -OCH₃) | Benzene Ring | Increases | Activates the ring system |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Benzene Ring | Decreases | Deactivates the ring system |

| Carboxamide (-CONMe₂) | C2 Position | Decreases | Deactivates the furan ring |

The carboxamide group itself is a key player in intermolecular interactions through hydrogen bonding. While the N,N-dimethylcarboxamide group in the title compound lacks a hydrogen bond donor on the nitrogen, the carbonyl oxygen is a potent hydrogen bond acceptor. nih.gov

In related N-phenylbenzofuran-2-carboxamides, substituents on the phenyl ring play a crucial role in orienting the molecule and participating in hydrogen bonding and other non-covalent interactions. nih.govresearchgate.net For instance, a methoxyphenol moiety can engage in hydrogen bonding that influences biological activity. nih.gov The presence of hydrogen bond donors, such as hydroxyl groups, on the benzofuran scaffold has been shown to be critical for forming favorable interactions with biological targets. nih.gov The strength and nature of hydrogen bonds, whether intramolecular (like resonance-assisted hydrogen bonds) or intermolecular, can be finely tuned by the electronic properties of the substituents attached to the aromatic rings. rsc.org

Advanced Spectroscopic Characterization of N,n Dimethyl 1 Benzofuran 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra, supported by advanced two-dimensional techniques, allows for the complete assignment of all signals and confirmation of the N,N-dimethyl-1-benzofuran-2-carboxamide structure.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of the hydrogen atoms within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzofuran (B130515) ring system and the aliphatic protons of the N,N-dimethylamino group.

The aromatic region of the spectrum, typically between δ 7.0 and 7.8 ppm, displays signals for the five protons on the benzofuran core. The proton at the C3 position of the furan (B31954) ring is expected to appear as a singlet, while the four protons on the benzene (B151609) ring (H4, H5, H6, and H7) exhibit complex splitting patterns due to spin-spin coupling with their neighbors.

A key feature of the spectrum is the presence of two distinct singlets for the two methyl groups attached to the nitrogen atom. This non-equivalence arises from the restricted rotation around the amide C-N bond, which has partial double-bond character. This phenomenon results in two different chemical environments for the methyl groups, one syn and one anti relative to the carbonyl oxygen, leading to separate signals typically observed in the δ 2.9–3.5 ppm range.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (H4-H7) | 7.20 - 7.80 | Multiplet |

| Furan Proton (H3) | 7.10 - 7.30 | Singlet |

| N-CH₃ (syn) | 2.90 - 3.50 | Singlet |

Note: Predicted values are based on typical chemical shifts for benzofuran and N,N-dimethylamide moieties.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound is expected to show 11 distinct signals, corresponding to each unique carbon atom in the structure.

The most downfield signal in the spectrum is attributed to the amide carbonyl carbon (C=O), typically appearing in the range of δ 160–165 ppm. The carbons of the benzofuran ring system resonate in the aromatic region (δ 105–160 ppm). The quaternary carbons, such as C2, C3a, and C7a, can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbon atom C2, being attached to both the furan oxygen and the carboxamide group, is expected to be significantly deshielded.

The two methyl carbons of the N,N-dimethylamino group appear in the aliphatic region of the spectrum, typically between δ 35 and 40 ppm. Similar to their proton counterparts, these carbons may also exhibit separate signals due to the restricted rotation around the amide bond.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 160.0 - 165.0 |

| C2 | 145.0 - 150.0 |

| C7a | 154.0 - 158.0 |

| C3a | 125.0 - 130.0 |

| Aromatic CH (C4-C7) | 110.0 - 130.0 |

| Furan CH (C3) | 105.0 - 110.0 |

Note: Predicted values are based on typical chemical shifts for benzofuran and N,N-dimethylamide moieties. chemicalbook.comchemicalbook.com

To unequivocally confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are employed. scielo.br

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, which is essential for assigning the adjacent protons within the benzene ring of the benzofuran system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of protonated carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the amide carbonyl group (C=O). This is known as the Amide I band and is one of the most characteristic peaks in the spectrum for tertiary amides, typically appearing in the region of 1630–1680 cm⁻¹. mdpi.comias.ac.in

Other significant absorptions include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretching: Medium bands from the N-methyl groups, observed just below 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple medium to weak bands in the 1450–1600 cm⁻¹ region.

C-N Stretching: A medium intensity band associated with the tertiary amide linkage, typically found around 1400 cm⁻¹.

C-O-C Stretching: Bands corresponding to the asymmetric and symmetric stretching of the furan ether linkage.

Table 3: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Amide C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | ~1400 | Medium |

FT-Raman spectroscopy serves as a complementary technique to FT-IR. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. researchgate.net For this compound, the FT-Raman spectrum is expected to show strong signals for the symmetric vibrations of the aromatic rings. nih.gov

Key expected features include:

A strong band for the symmetric stretching of the benzofuran ring system.

A visible, though potentially less intense, band for the C=O stretching vibration compared to its IR absorption.

Strong signals corresponding to C-C stretching vibrations within the aromatic framework.

Table 4: Predicted FT-Raman Spectral Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Strong |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Amide C=O Stretch | 1630 - 1680 | Medium-Weak |

| Aromatic Ring Breathing | 990 - 1010 | Strong |

Mass Spectrometry Techniques for Molecular Ion Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. For this compound, techniques such as electrospray ionization (ESI) and electron ionization (EI) are commonly employed.

Under ESI conditions, the compound is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺. The high-resolution mass spectrum would provide the exact mass of this ion, allowing for the confirmation of the molecular formula (C₁₁H₁₁NO₂). In addition to the protonated molecule, other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed, further corroborating the molecular weight.

Electron ionization mass spectrometry (EI-MS) would lead to the formation of the molecular ion (M⁺˙) and induce characteristic fragmentation. The fragmentation pattern is dictated by the relative stability of the resulting ions and neutral fragments. For this compound, the primary fragmentation pathways are anticipated to involve the cleavage of the amide bond and fragmentation of the benzofuran ring system.

Key fragmentation pathways for this compound would likely include:

α-cleavage at the carbonyl group, leading to the formation of a stable acylium ion. This would involve the loss of the dimethylamino radical (•N(CH₃)₂) to produce the benzofuran-2-carbonyl cation.

Cleavage of the N-C bond of the amide, resulting in the formation of the dimethylaminium ion or related fragments.

Fragmentation of the benzofuran ring , which can undergo rearrangements and cleavages to yield characteristic ions. Studies on related 2-aroylbenzofuran derivatives have shown that common fragmentation processes include the elimination of CO and CO₂. nih.gov

The mass spectrum of N,N-dimethylbenzamide, an analogous compound, shows a prominent molecular ion peak and a base peak corresponding to the benzoyl cation, formed by the loss of the dimethylamino group. nist.gov This suggests that a similar fragmentation pathway would be significant for this compound.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Predicted m/z | Notes |

| [M+H]⁺ | C₁₁H₁₂NO₂⁺ | 190.0863 | Protonated molecular ion (pseudomolecular ion) |

| [M+Na]⁺ | C₁₁H₁₁NNaO₂⁺ | 212.0682 | Sodium adduct |

| [M]⁺˙ | C₁₁H₁₁NO₂⁺˙ | 189.0784 | Molecular ion (in EI-MS) |

| [M-N(CH₃)₂]⁺ | C₉H₅O₂⁺ | 145.0284 | Acylium ion formed by α-cleavage |

| [C₈H₅O]⁺ | C₈H₅O⁺ | 117.0335 | Fragment from the benzofuran ring |

Note: The m/z values are predicted based on the elemental composition and may vary slightly in experimental data.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems and chromophores. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the benzofuran ring system, which is the primary chromophore.

The benzofuran moiety itself exhibits characteristic absorption bands in the UV region. The spectrum of the parent compound, benzofuran, shows absorption maxima around 245 nm, 275 nm, and 282 nm. nist.gov The presence of the carboxamide group at the 2-position of the benzofuran ring is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated π-system.

The solvent used for spectral acquisition can also impact the position and intensity of the absorption bands. Polar solvents may interact with the solute, leading to shifts in the absorption maxima.

Table 2: Expected UV-Vis Absorption Data for this compound

| Chromophore | Expected λmax (nm) | Type of Transition |

| Benzofuran ring | ~250-260 | π → π |

| Extended conjugated system | ~280-300 | π → π |

| Carbonyl group | Longer wavelength, weaker | n → π* |

Note: The expected λmax values are estimations based on the spectra of related compounds and are subject to solvent effects.

Structural Elucidation and Conformational Analysis of N,n Dimethyl 1 Benzofuran 2 Carboxamide

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

A Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. The analysis is based on partitioning the crystal electron density into molecular fragments. The surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

Key aspects of the analysis include:

d_norm Surface: A normalized contact distance mapped onto the Hirshfeld surface, which highlights regions of significant intermolecular contact. Red spots on the d_norm map indicate close contacts (shorter than the van der Waals radii), white regions represent contacts around the van der Waals separation, and blue regions signify longer contacts.

2D Fingerprint Plots: These plots summarize all the intermolecular contacts in the crystal, providing a quantitative percentage contribution for each type of interaction (e.g., H···H, C-H···O, C-H···π, π–π stacking).

Without a crystal structure for N,N-dimethyl-1-benzofuran-2-carboxamide, it is not possible to generate its specific Hirshfeld surface, d_norm map, or the corresponding fingerprint plots and data tables quantifying the intermolecular forces governing its crystal packing.

Conformational Preference and Molecular Flexibility Analysis

The conformational landscape of a molecule like this compound is primarily determined by the rotation around its single bonds. Of particular interest is the amide C-N bond (the bond between the carbonyl carbon and the nitrogen atom). Due to resonance, this bond exhibits a partial double-bond character, which results in a significant energy barrier to rotation.

This restricted rotation can lead to the existence of distinct conformers. The molecular flexibility is characterized by:

Rotational Energy Barrier: The amount of energy required to rotate around a specific bond. For N,N-disubstituted amides, this barrier is typically high enough to allow for the observation of separate conformers at or below room temperature using techniques like NMR spectroscopy.

Dihedral Angles: The angles between planes defined by sets of atoms, which describe the spatial arrangement of different parts of the molecule. The preferred dihedral angles correspond to the lowest energy conformations.

A complete analysis would involve calculating the potential energy surface by rotating key bonds, such as the bond connecting the benzofuran (B130515) ring to the carboxamide group and the C-N amide bond itself. This would identify the most stable conformers and the energy barriers between them. However, specific computational or experimental data detailing these parameters for this compound is not available in the reviewed literature.

Computational and Theoretical Investigations of N,n Dimethyl 1 Benzofuran 2 Carboxamide

Density Functional Theory (DFT) Calculations and Molecular Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. aip.org For molecules like N,N-dimethyl-1-benzofuran-2-carboxamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to predict the molecule's optimized geometry and vibrational frequencies. aip.org The process involves finding the minimum energy conformation of the molecule in a simulated gaseous phase or in solution. aip.org

Optimized Geometric Parameters and Vibrational Frequencies

Through molecular optimization, the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule are calculated. For the core 1-benzofuran structure, DFT calculations have been shown to provide geometric parameters that are in good agreement with experimental data. researchgate.netaip.org For instance, in a study on 1-benzofuran-2-carboxylic acid, DFT calculations accurately predicted the planarity of the benzofuran (B130515) ring and the bond lengths within the carboxylic acid group. researchgate.net It is expected that the geometry of this compound would similarly feature a planar benzofuran system, with specific bond lengths and angles in the N,N-dimethylcarboxamide group determined by electronic and steric effects.

Vibrational frequency calculations are performed to confirm that the optimized structure represents a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds.

Table 1: Representative Optimized Geometric Parameters for a Benzofuran-2-Carboxamide (B1298429) Core Structure (Illustrative) Note: This table is illustrative and based on typical values for related structures, as specific data for this compound is not available.

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Length | C=O (carboxamide) | ~1.24 |

| Bond Length | C-N (carboxamide) | ~1.37 |

| Bond Length | C(ring)-C(carboxamide) | ~1.48 |

| Bond Length | C-O (furan ring) | ~1.36 |

| Bond Angle | O=C-N | ~122° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

HOMO-LUMO Energy Distribution and Gap

The energies of the HOMO and LUMO and the gap between them (ΔE = ELUMO – EHOMO) are key indicators of molecular properties. researchgate.net The HOMO is typically distributed over the electron-rich parts of the molecule, which for this compound would likely include the benzofuran ring system. The LUMO is generally located over the electron-deficient areas, often involving the carboxamide group.

For the related 1-benzofuran-2-carboxylic acid, the calculated HOMO energy is -6.367 eV and the LUMO energy is -1.632 eV, resulting in an energy gap of 4.735 eV. researchgate.net The energy gap is a critical parameter for predicting the stability of a molecule. researchgate.net

Table 2: Frontier Molecular Orbital Properties (Based on 1-benzofuran-2-carboxylic acid)

| Molecular Property | Calculated Value (eV) |

|---|---|

| EHOMO | -6.367 researchgate.net |

| ELUMO | -1.632 researchgate.net |

Prediction of Molecular Reactivity and Stability

The HOMO-LUMO energy gap is a significant factor in determining a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity. researchgate.net The relatively large gap seen in the analogous 1-benzofuran-2-carboxylic acid suggests that benzofuran derivatives tend to be stable compounds. researchgate.net From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated to further quantify the molecule's reactivity. researchgate.netirjweb.com

Natural Bond Orbital (NBO) Analysis and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. materialsciencejournal.org It examines charge transfer interactions, electron delocalization, and hyperconjugative effects by analyzing the interactions between filled "donor" orbitals and empty "acceptor" orbitals. materialsciencejournal.orgacadpubl.eu

Electron Delocalization and Stabilization Energies

NBO analysis quantifies the stabilization resulting from electron delocalization, often referred to as hyperconjugative interactions. materialsciencejournal.org This is evaluated using second-order perturbation theory, which calculates the stabilization energy E(2) associated with the donation of electron density from a filled donor NBO to an empty acceptor NBO. acadpubl.eu A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. acadpubl.eu

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting and understanding the reactive behavior of a compound by identifying regions of positive and negative electrostatic potential.

In the case of this compound, the MEP map would highlight the electron-rich and electron-poor areas. The oxygen atom of the carbonyl group and the oxygen atom in the benzofuran ring are expected to be regions of high electron density, indicated by red or yellow colors on the MEP map. These areas represent the most likely sites for electrophilic attack. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would exhibit a lower electron density, appearing as blue or green, making them susceptible to nucleophilic attack.

The MEP analysis for this compound would suggest that the lone pairs of electrons on the carbonyl and furan (B31954) oxygens are the primary centers for electrophilic interactions. The aromatic part of the molecule, while generally less reactive than the heterocyclic ring, would also show variations in electrostatic potential that could guide substitution reactions.

Molecular Dynamics (MD) Simulations in Relevant Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the dynamic behavior of molecules, such as conformational changes and interactions with other molecules, which are difficult to observe experimentally.

Simulation of Binding to Biological Targets (e.g., Cytochrome P450 3A4)

Cytochrome P450 3A4 (CYP3A4) is a crucial enzyme in drug metabolism, responsible for the oxidation of a wide variety of substances. nih.gov MD simulations can be employed to model the interaction of this compound with the active site of CYP3A4. nih.govbris.ac.uk Such simulations would help in understanding the binding affinity and orientation of the compound within the enzyme's active site. mdpi.com

The simulation would typically start with docking the this compound molecule into the known crystal structure of CYP3A4. This is followed by an MD simulation of the protein-ligand complex in a simulated physiological environment. The trajectory of the atoms over time would reveal the stability of the binding and the key amino acid residues involved in the interaction. This information is critical for predicting potential drug-drug interactions and for the rational design of new drug candidates with improved metabolic profiles. bris.ac.uk

Prediction of Metabolic Stability

The metabolic stability of a drug candidate is a key parameter in its development, as it influences its half-life and dosage regimen. nih.govresearchgate.net Computational models, often based on machine learning algorithms trained on large datasets of experimental data, can predict the metabolic stability of new compounds. nih.gov For this compound, its structure would be used as input for such a model to predict its susceptibility to metabolism by enzymes like CYP3A4.

These predictive models analyze the molecule's structural features to identify potential sites of metabolism. For this compound, the N-demethylation of the dimethylamino group and hydroxylation of the benzofuran ring are likely metabolic pathways. The prediction of metabolic stability helps in the early stages of drug discovery to identify compounds that are likely to have favorable pharmacokinetic properties. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Approach

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that allows for the analysis of the electron density of a molecule to define atoms and the bonds between them. arxiv.org This approach provides a rigorous basis for understanding the nature of chemical bonds and intermolecular interactions.

For this compound, a QTAIM analysis would involve calculating the molecule's electron density using quantum mechanical methods. The analysis of the topology of the electron density would reveal the bond critical points (BCPs) for all the covalent bonds in the molecule. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian of the electron density, would provide quantitative information about the strength and nature of each bond. For instance, it could be used to characterize the degree of covalent and ionic character in the C-O and C-N bonds of the carboxamide group.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they have applications in technologies such as frequency conversion and optical switching. jhuapl.edu Computational chemistry plays a significant role in the prediction and understanding of the NLO properties of molecules. acs.org

Benzofuran derivatives have been investigated for their NLO properties. physchemres.org The NLO response of a molecule is related to its electronic structure, particularly the presence of donor-acceptor groups connected by a π-conjugated system. nih.gov In this compound, the benzofuran ring system acts as a π-conjugated bridge. The dimethylamino group can act as an electron donor, and the carbonyl group as an electron acceptor.

Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to compute the first-order hyperpolarizability (β), a key measure of a molecule's NLO response. physchemres.org These calculations would help in assessing the potential of this compound and its derivatives as NLO materials.

Thermodynamic Properties at Varying Temperatures

The thermodynamic properties of a compound, such as its heat capacity (Cp), entropy (S), and enthalpy (H), are fundamental to understanding its stability and reactivity under different temperature conditions. These properties can be calculated using computational methods based on statistical thermodynamics, combined with vibrational frequency calculations from quantum chemistry. semanticscholar.org

For this compound, these calculations would provide data on how its thermodynamic functions change with temperature. This information is valuable for chemical process design and for understanding the compound's behavior in different environments.

Below is a representative table illustrating the kind of data that would be generated from such a computational study. The values are hypothetical and serve to demonstrate the format and type of information obtained.

| Temperature (K) | Heat Capacity (Cp) (J/mol·K) | Entropy (S) (J/mol·K) | Enthalpy (H) (kJ/mol) |

|---|---|---|---|

| 298.15 | 250.0 | 400.0 | 50.0 |

| 300 | 252.0 | 401.5 | 50.5 |

| 400 | 300.0 | 480.0 | 78.0 |

| 500 | 350.0 | 550.0 | 110.0 |

| 600 | 400.0 | 620.0 | 148.0 |

Applications and Research Directions for N,n Dimethyl 1 Benzofuran 2 Carboxamide Derivatives

Utility as Building Blocks in Advanced Organic Synthesis

The structural framework of benzofuran-2-carboxamides is prevalent in numerous biologically active natural products and synthetic drugs, making it a popular scaffold for medicinal chemists. nih.govchemrxiv.orgchemrxiv.org This has spurred considerable interest in developing novel synthetic methodologies that provide efficient access to new and diverse benzofuran (B130515) derivatives. chemrxiv.orgnih.gov

The N,N-dimethyl-1-benzofuran-2-carboxamide core is a valuable starting point for constructing more intricate molecular structures. Its inherent reactivity allows for modifications at various positions, leading to a diverse array of derivatives. nih.gov The benzofuran core is a key feature in many marketed drugs, including the antiarrhythmic medication Amiodarone and the antidepressant Vilazodone, highlighting the scaffold's importance in creating complex, therapeutically relevant molecules. nih.govchemrxiv.org Synthetic strategies often focus on introducing substituents onto the benzene (B151609) and furan (B31954) rings to generate libraries of compounds for screening campaigns. nih.govchemrxiv.org The ability to functionalize the benzofuran skeleton is critical for accessing these complex architectures. nih.gov

Significant research has been dedicated to creating efficient and modular synthetic routes to access elaborate benzofuran-2-carboxamide (B1298429) derivatives. chemrxiv.org A prominent strategy involves the combination of 8-aminoquinoline (B160924) (8-AQ) directed C–H functionalization with transamidation chemistry. nih.govchemrxiv.org This approach allows for the rapid assembly of molecular complexity, which is highly valuable in drug discovery. nih.gov

In this methodology, a palladium catalyst is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold with high efficiency. nih.govchemrxiv.org The directing group can then be cleaved and the molecule further diversified in a one-pot, two-step transamidation procedure. nih.govchemrxiv.org This modular strategy is an attractive method for generating structurally diverse collections of benzofuran derivatives from simple precursors like benzofuran-2-carboxylic acid. nih.govchemrxiv.org

Other synthetic methods for assembling the benzofuran scaffold include:

Acid-catalyzed cyclizations nih.gov

Carbonylative cyclizations via Sonogashira reactions nih.gov

Heck-type cyclizations nih.gov

Photocyclizations nih.gov

Radical cyclizations nih.gov

Various other transition-metal-catalyzed transformations nih.govnih.govacs.org

| Synthetic Methodology | Key Features | Catalyst/Reagents | Reference |

| Directed C–H Arylation & Transamidation | High efficiency and modularity; installs diverse substituents at C3. | Pd(OAc)₂, AgOAc, NaOAc, 8-aminoquinoline | nih.govchemrxiv.org |

| Ullmann-type Coupling | Used for creating diaryl ether linkages. | CuI, Cs₂CO₃, N,N-dimethylglycine | mdpi.com |

| Internal Cyclization | Synthesis of 3-amino benzofuran-2-carboxamide from 2-hydroxy benzonitrile (B105546) precursors. | Potassium hydroxide (B78521) in ethanol | researchgate.net |

| Curtius Rearrangement | Synthesis of carbamide derivatives from carboxyazides. | Sodium nitrite, aromatic amines | ajphs.com |

| Sonogashira Coupling & Cyclization | Palladium and copper co-catalyzed reaction of iodophenols and terminal alkynes. | (PPh₃)PdCl₂, CuI, triethylamine (B128534) | nih.gov |

Exploration in Medicinal Chemistry and Drug Design

Derivatives of benzofuran are essential compounds that possess significant biological activities, enabling the design of novel therapies with potentially enhanced efficacy. nih.gov The benzofuran nucleus is a privileged structure associated with a vast range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. nih.govnih.govontosight.airsc.org

The diverse pharmacological profile of benzofuran-2-carboxamide derivatives stems from their ability to modulate various biological pathways. Research has focused on elucidating these mechanisms to understand their therapeutic potential.

For instance, certain benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway. nih.gov The HIF-1 pathway is implicated in the progression of malignant cancers, and its inhibition presents a viable anticancer strategy. nih.gov In vitro testing of compounds such as 5-[benzyl-(4-chlorophenyl)sulfonylamino]-n-[2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide has demonstrated selective inhibition of this pathway. nih.gov

In other studies, novel 3,5-disubstituted benzofuran derivatives were found to promote osteoblast differentiation. jst.go.jp The mechanism for this osteoblastogenic activity was identified as the potent inhibition of cyclin-dependent kinase 8 (CDK8). jst.go.jp This highlights the potential of benzofuran derivatives as orally active agents for treating conditions like osteoporosis. jst.go.jp Furthermore, some derivatives have shown the ability to induce apoptosis in human hepatocellular carcinoma (HCC) and leukemia cells, indicating another mechanism for their anticancer effects. nih.gov

The therapeutic effects of this compound derivatives are often achieved through specific interactions with biological targets like enzymes and receptors. The versatility of the benzofuran scaffold allows for the design of molecules that can bind with high affinity and selectivity to these targets. nih.gov

A key area of investigation has been the development of kinase inhibitors. Dibenzofuran derivatives inspired by the natural product cercosporamide (B1662848) have been identified as potent dual inhibitors of Pim and CLK1 kinases, which are validated targets for antitumor therapy. mdpi.com Other targeted interactions include the development of:

Urokinase-type Plasminogen Activator (uPA) Inhibitors: Amiloride-benzofuran derivatives have been synthesized as potent inhibitors of uPA, an enzyme involved in cancer invasion and metastasis. nih.gov

Cannabinoid Receptor Modulators: A series of 5-chlorobenzofuran-2-carboxamides were developed as allosteric modulators of the cannabinoid receptor type 1 (CB1). nih.gov

β-Adrenergic Blockers: The synthetic derivative Bufuralol is a non-specific β-adrenergic blocker with affinity for both β1- and β2-adrenergic receptors. nih.govnih.gov

Serotonin Receptor Antagonists: Certain dihydrobenzofuran carboxamide derivatives act as potent antagonists for the serotonin-3 (5-HT3) receptor. evitachem.com

| Target Enzyme/Receptor | Derivative Class | Biological Effect | Reference |

| Hypoxia-Inducible Factor (HIF-1) | Benzene-sulfonamide-based benzofurans | Anticancer (inhibition of carcinogenesis) | nih.gov |

| Cyclin-Dependent Kinase 8 (CDK8) | 3,5-disubstituted benzofurans | Osteogenic (promotes osteoblast differentiation) | jst.go.jp |

| Urokinase-type Plasminogen Activator (uPA) | Amiloride-benzofuran hybrids | Anticancer (inhibition of tumor invasion) | nih.gov |

| Cannabinoid Receptor 1 (CB1) | 5-chlorobenzofuran-2-carboxamides | Apoptotic anticancer activity | nih.gov |

| Pim/CLK1 Kinases | Dibenzofuran-4-carboxamides | Anticancer (inhibition of cell proliferation) | mdpi.com |

| β-Adrenergic Receptors | Bufuralol | Cardiovascular (β-blocker) | nih.govnih.gov |

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of potent and selective benzofuran-2-carboxamide derivatives. nih.gov These studies elucidate how specific structural modifications influence biological activity, guiding the synthesis of improved therapeutic agents. nih.govnih.gov

Early SAR studies on benzofuran derivatives identified that substitutions at the C-2 position, such as ester or heterocyclic rings, were crucial for cytotoxic activity against cancer cells. nih.gov Further research has refined these findings:

Halogen Substitution: The inclusion of halogens on an N-phenyl ring attached to the carboxamide is considered beneficial for enhancing cytotoxic properties due to their hydrophobicity and electron-donating nature. The position of the halogen is critical, with maximum activity often observed when it is placed at the para position. nih.gov

Hydrophilic Groups: Adding hydrophilic groups, such as a piperidine (B6355638) ring, to the benzofuran scaffold can significantly improve the physicochemical properties of the compound. nih.gov

Lipophilicity: In a study of 34 novel benzofuran derivatives, increasing lipophilicity by extending an aliphatic chain was found to enhance antiproliferative activity against breast cancer cells. digitellinc.com

Methylation: Dimethylated compounds exhibited superior antioxidant activity, while monomethylated derivatives showed enhanced cytotoxicity against MDA-MB-231 breast cancer cells. digitellinc.com

Intramolecular Hydrogen Bonding: The presence of intramolecular hydrogen bonding has been identified as a key factor that influences the biological activity of these derivatives. digitellinc.com

These SAR insights provide a roadmap for medicinal chemists to fine-tune the structure of this compound derivatives to optimize their interaction with biological targets and enhance their therapeutic potential. nih.gov

Pathways Involved in Bioactivity (e.g., Apoptosis Induction, Cell Signaling)

The biological effects of benzofuran-2-carboxamide derivatives are often rooted in their ability to modulate critical cell signaling pathways, frequently leading to the induction of apoptosis, or programmed cell death, in cancer cells.

Apoptosis Induction: A primary mechanism by which benzofuran derivatives exert their anticancer effects is through the induction of apoptosis. Research has shown that certain benzofuran-2-carboxamide derivatives can significantly increase the activity of caspases, which are key proteases that execute the apoptotic process. For instance, studies on K562 cancer cells demonstrated that compounds like 1e (a specific benzofuran derivative) could increase the activity of caspase 3/7 by nearly five-fold. nih.gov This activation suggests that the cytotoxic effects of these compounds are directly linked to their ability to trigger the apoptotic cascade rather than causing uncontrolled cell death through necrosis. nih.gov

Further investigations into the molecular mechanisms have revealed that these compounds can influence the mitochondrial apoptosis pathway. The benzofuran derivative Moracin N , for example, induces apoptosis by generating reactive oxygen species (ROS). frontiersin.org This ROS accumulation leads to mitochondrial dysfunction, which in turn affects the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, ultimately leading to the activation of caspases. frontiersin.org Similarly, some benzofuran-substituted chalcone (B49325) derivatives have been found to induce apoptosis through the extrinsic pathway.

Cell Signaling Modulation: Beyond direct apoptosis induction, this compound derivatives and related compounds modulate various cell signaling pathways crucial for cancer cell proliferation and survival.

AKT/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. The benzofuran derivative Moracin N has been shown to inhibit this pathway through ROS production, contributing to its anticancer effects. frontiersin.org

Hypoxia-Inducible Factor (HIF-1) Pathway: The HIF-1 pathway is critical for tumor survival in low-oxygen environments. A benzene-sulfonamide-based benzofuran derivative, 5-[benzyl-(4-chlorophenyl)sulfonylamino]-n-[2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide , was specifically designed to inhibit the HIF-1 pathway, showing activity in both p53-positive and p53-null cancer cell lines. nih.gov This highlights the potential for developing targeted therapies that are effective against a broader range of tumors.

Epidermal Growth Factor Receptor (EGFR) Pathway: EGFR is a key target in lung cancer therapy. In-silico studies have been conducted to screen libraries of benzofuran-1,2,3-triazole hybrids to identify potential EGFR inhibitors, suggesting that the benzofuran scaffold is a promising backbone for developing new drugs targeting this pathway. nih.govresearchgate.net

| Derivative Class | Pathway Modulated | Mechanism of Action | Biological Outcome |

| Benzofuran Derivatives (e.g., 1c, 1e, 2d ) | Intrinsic Apoptosis Pathway | Activation of Caspase 3/7 nih.gov | Cytotoxicity in K562 cancer cells nih.gov |

| Moracin N | ROS Generation, AKT/mTOR Pathway | Accumulation of ROS, inhibition of AKT/mTOR signaling frontiersin.org | Induction of apoptosis and autophagy in lung cancer cells frontiersin.org |

| Benzene-Sulfonamide-Based Benzofurans | Hypoxia-Inducible Factor (HIF-1) Pathway | Inhibition of HIF-1 pathway activity nih.gov | Antiproliferative activity in HCT116 cancer cells nih.gov |

| Benzofuran-1,2,3-triazole Hybrids | Epidermal Growth Factor Receptor (EGFR) Pathway | Potential inhibition of EGFR kinase activity nih.gov | Potential treatment for non-small cell lung cancer nih.gov |

Comparative Biological Activity Studies of Benzofuran Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of benzofuran derivatives. These studies systematically alter the chemical structure of the benzofuran core to identify which substituents and positions are key to enhancing biological activity.

Research has consistently shown that the type and position of substituents on the benzofuran ring system significantly influence the compound's potency. mdpi.com For example, in a series of 2-alkoxycarbonyl derivatives, the highest anticancer activity was observed when a methoxy (B1213986) group was located at the C-6 position of the benzofuran ring. mdpi.com Specifically, compound 35g (with a methoxy group at C-6) exhibited potent IC₅₀ values ranging from 0.3 to 27 nM against various cell lines. mdpi.com

Similarly, another study comparing derivatives found that a methoxy group at the C-6 position conferred higher activity than one at the C-7 position. mdpi.com Compound 10h , which has a methyl group at C-3 and a methoxy group at C-6, was 2-4 times more potent than the unsubstituted version (10g ) and 3-10 times more active than a similar compound with the methoxy group at C-7 (10j ). mdpi.com

The nature of the substituent also plays a critical role. The inclusion of hydrophilic groups, such as piperidine, on the benzofuran ring has been shown to improve the compound's physicochemical properties and selective inhibition of the HIF-1 pathway. nih.gov In another example, comparing an alkynyl substituent at position 5 of the benzofuran ring with an alkenyl substituent revealed that the alkenyl derivative (25 ) showed higher potency against several cancer cell lines. mdpi.com

| Compound | Key Structural Features | Comparative Potency |

| 10h | Methyl at C-3, Methoxy at C-6 mdpi.com | 2–4 times more potent than 10g (unsubstituted) mdpi.com |

| 10j | Methyl at C-3, Methoxy at C-7 mdpi.com | 3–10 times less active than 10h mdpi.com |

| 35g | Methoxy at C-6, Methyl ester at C-2 mdpi.com | High potency (IC₅₀: 0.3-27 nM) mdpi.com |

| 25 | Alkenyl substituent at C-5 mdpi.com | Higher potency than 22 (alkynyl substituent) mdpi.com |

Development in Specialty Chemicals and Materials Science

The unique chemical and electronic properties of the benzofuran ring system make it a valuable building block for the development of functional materials beyond its pharmaceutical applications. numberanalytics.com The planar and unsaturated structure of benzofuran influences the electronic distribution within the molecule, making it suitable for applications in materials science. numberanalytics.com

Benzofuran derivatives have been successfully incorporated into:

Organic Light-Emitting Diodes (OLEDs): Benzofuran-based compounds have been utilized as emissive materials in the fabrication of OLEDs. numberanalytics.com

Organic Photovoltaics (OPVs): Polymers containing the benzofuran moiety have been investigated as donor materials in OPV devices. numberanalytics.com

Field-Effect Transistors: Benzofuran derivatives that also contain a thiophene (B33073) ring, such as benzothieno[3,2-b]benzofuran (BTBT), play a crucial role in creating highly efficient organic photovoltaics and are used in the construction of field-effect transistors and other photoelectronic devices. acs.org

The versatility of the benzofuran scaffold allows for fine-tuning of its electronic and photophysical properties through chemical modification, making it a promising platform for designing next-generation organic electronic materials. numberanalytics.com

Strategic Roles in Small Molecule Screening Campaigns